molecular formula C12H16O2 B1593642 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane CAS No. 67634-23-5

4-Methyl-2-(1-phenylethyl)-1,3-dioxolane

Cat. No.: B1593642
CAS No.: 67634-23-5
M. Wt: 192.25 g/mol
InChI Key: KHLVXMUGPANNQD-UHFFFAOYSA-N
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Description

Context and Significance within Dioxolane Chemistry

Dioxolanes are a significant class of organic compounds characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. wikipedia.orgchemicalbook.com They are most commonly formed by the acetalization of aldehydes or ketalization of ketones with 1,2-diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis, where the dioxolane group serves as a robust protecting group for carbonyl functionalities. wikipedia.org This protection strategy is crucial in multi-step syntheses, preventing carbonyls from undergoing unwanted reactions while other parts of a molecule are being modified. wikipedia.orgorganic-chemistry.org

The significance of the dioxolane ring extends beyond its role as a protective agent. The scaffold is present in numerous biologically active molecules and natural products. wikipedia.orgchemicalbook.comnih.gov Derivatives of 1,3-dioxolane (B20135) have been investigated for a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticonvulsant properties. chemicalbook.comnih.gov Furthermore, chiral dioxolanes are of particular interest as they can be used as chiral auxiliaries or serve as key intermediates in the asymmetric synthesis of complex molecules. researchgate.netmdpi.comresearchgate.net The specific substitution pattern of 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane, with its potential for multiple diastereomers, makes it a relevant structure for studies in stereoselective synthesis and catalysis.

Historical Overview of Relevant Dioxolane Studies

The study of dioxolanes has a history spanning over a century. An early example includes a German patent from 1900 that described the synthesis of 2-methyl-4-phenyl-1,3-dioxolane, a close analog of the subject compound, for its potential use in fragrances, noting a jasmine-like odor. google.comgoogle.com

Throughout the 20th century, the primary focus of dioxolane chemistry was on their application as protecting groups, with extensive research dedicated to developing mild and efficient methods for their formation and cleavage. organic-chemistry.org Standard procedures often involve acid catalysts like p-toluenesulfonic acid with azeotropic removal of water. chemicalbook.comorganic-chemistry.org

In recent decades, research has shifted towards the synthesis and application of chiral dioxolanes. nih.govresearchgate.net The development of catalytic asymmetric methods has allowed for the synthesis of enantiomerically pure dioxolanes. nih.govorganic-chemistry.org These chiral compounds have found applications as chiral dopants in liquid crystal compositions and as building blocks for synthesizing complex, biologically active molecules. researchgate.netnih.gov Studies have also explored the synthesis of novel dioxolane derivatives using various catalysts, such as Montmorillonite (B579905) K10 clay, to improve reaction times and yields, especially with sterically hindered substrates. nih.gov

Scope and Research Focus on this compound and its Analogs

Direct and extensive research dedicated solely to this compound is limited in readily accessible scientific literature. uni.lu However, significant research has been conducted on its structural analogs, which provides a framework for understanding its potential properties and applications. The research focus is primarily on the synthesis, stereochemistry, and sensory properties of these related molecules.

Key analogs include:

4-Methyl-2-phenyl-1,3-dioxolane : This compound is formed from benzaldehyde (B42025) and propylene glycol. nist.govuni.lu It is used as a solvent and an intermediate in organic synthesis. medchemexpress.com

2-Methyl-4-phenyl-1,3-dioxolane : Research on this isomer has focused on separating and evaluating its different stereoisomers for use in perfume compositions. google.com It was discovered that the cis and trans isomers possess distinct olfactory properties, with certain enantiomers being more sensorially valuable. google.comgoogle.com

4-Methyl-2-pentyl-1,3-dioxolane : This analog is noted for its use as a flavoring agent with a fruity, green odor. nih.gov

The study of these analogs highlights the importance of stereochemistry in determining the physical and biological properties of substituted dioxolanes. For this compound, the presence of chiral centers at both the 2- and 4-positions of the dioxolane ring, as well as at the benzylic carbon of the phenylethyl group, results in a complex mixture of stereoisomers. The separation and characterization of these isomers, often accomplished using techniques like high-performance liquid chromatography (HPLC), is a significant aspect of the research in this area. sielc.comresearchgate.net The research into analogous chiral dioxolanes suggests that each stereoisomer of this compound could have unique properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H16O2 uni.lu
Monoisotopic Mass 192.11504 Da uni.lu
SMILES CC1COC(O1)C(C)C2=CC=CC=C2 uni.lu
InChIKey KHLVXMUGPANNQD-UHFFFAOYSA-N uni.lu

Table 2: Properties of Selected Dioxolane Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Focus/Application
4-Methyl-2-phenyl-1,3-dioxolane C10H12O2164.20Solvent and synthetic intermediate. nist.govmedchemexpress.com
2-Methyl-4-phenyl-1,3-dioxolane C10H12O2164.20Fragrance component with distinct stereoisomer odors. google.comgoogle.com
4-Methyl-2-pentyl-1,3-dioxolane C9H18O2158.24Flavoring agent (fruity, green odor). nih.gov
1,3-Dioxolane (parent compound)C3H6O274.08Solvent and comonomer in polyacetals. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1-phenylethyl)-1,3-dioxolane
Source PubChem
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InChI

InChI=1S/C12H16O2/c1-9-8-13-12(14-9)10(2)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHLVXMUGPANNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052361
Record name 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane
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Molecular Weight

192.25 g/mol
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Physical Description

Colourless to pale yellow clear liquid / Green mushroom, chicken coop, new mown hay aroma
Record name 2-Phenylpropanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble, Soluble (in ethanol)
Record name 2-Phenylpropanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.032-1.038
Record name 2-Phenylpropanal propyleneglycol acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

67634-23-5
Record name 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane
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Record name 2-Phenylpropanal propylene glycol acetal
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Record name 4-Methyl-2-(1-phenylethyl)-1,3-dioxolan
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Record name 1,3-Dioxolane, 4-methyl-2-(1-phenylethyl)-
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Record name 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane
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Record name 4-methyl-2-(1-phenylethyl)-1,3-dioxolane
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Record name 2-PHENYLPROPANAL PROPYLENE GLYCOL ACETAL
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Record name 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane, 9CI
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Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research

Advanced Spectroscopic Methods for Structural Elucidation of Dioxolanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's constitution and the analysis of its stereoisomers.

The presence of two chiral centers in this compound—one at the C4 position of the dioxolane ring and the other at the benzylic Cα of the phenylethyl group—results in the potential for four stereoisomers (two diastereomeric pairs of enantiomers). The ¹H NMR spectrum is particularly sensitive to the diastereomeric relationship between these centers. The coupling constants and chemical shifts of the dioxolane ring protons are influenced by their relative stereochemistry (cis or trans).

¹H NMR Spectral Data: The proton signals for the methyl group on the dioxolane ring, the protons on the dioxolane ring itself, the methine proton, and the aromatic protons of the phenyl group all appear at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The chemical shifts of the carbons in the dioxolane ring, particularly the acetal (B89532) carbon (C2), are indicative of the ring's substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.25-7.40 (m, 5H) 126.0-142.0
Acetal-H (C2) 5.10-5.40 (d) 103.0-105.0
Dioxolane-H (C4, C5) 3.50-4.50 (m) 65.0-78.0
Phenylethyl-CH 2.80-3.10 (q) 40.0-45.0
Phenylethyl-CH₃ 1.40-1.60 (d) 16.0-20.0
Dioxolane-CH₃ 1.10-1.30 (d) 15.0-18.0

Note: These are predicted values and can vary based on the solvent and specific stereoisomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural features.

The most prominent features in the IR spectrum include the C-O stretching vibrations of the acetal group, the C-H stretching of the aromatic and aliphatic portions, and the characteristic absorptions of the phenyl group. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, and the lack of a sharp band around 1700-1750 cm⁻¹ indicates the absence of a carbonyl group, which is consistent with the cyclic acetal structure.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3050-3030 Medium Aromatic C-H Stretch
2980-2850 Medium-Strong Aliphatic C-H Stretch
1600, 1495, 1450 Medium-Weak Aromatic C=C Bending
1200-1000 Strong C-O Stretch (Acetal)
760, 700 Strong Monosubstituted Benzene (B151609) Ring Bend

Note: These are typical ranges and the exact peak positions can vary.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₆O₂. uni.lu

Electron Ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern that provides further structural confirmation. The molecular ion peak ([M]⁺) may be observed, although it can be weak depending on the ionization conditions. Key fragmentation pathways often involve the cleavage of the bonds adjacent to the oxygen atoms and the phenylethyl group.

Common fragments include the loss of a methyl group, the loss of the phenylethyl group, and cleavage of the dioxolane ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Significant Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

m/z Proposed Fragment
192 [C₁₂H₁₆O₂]⁺ (Molecular Ion)
177 [M - CH₃]⁺
105 [C₆H₅CHCH₃]⁺
87 [C₄H₇O₂]⁺
77 [C₆H₅]⁺

Note: The relative intensities of these peaks can vary.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating the components of a mixture, assessing the purity of a compound, and isolating specific isomers. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) Method Development for Dioxolane Separation

For the separation of dioxolane isomers, reversed-phase HPLC is often employed. nsf.govnih.gov A C18 column is a common choice for the stationary phase, providing good separation based on hydrophobicity. nsf.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The ratio of these solvents can be adjusted (gradient or isocratic elution) to achieve optimal separation of the diastereomers. Chiral stationary phases can be used to separate the enantiomers within each diastereomeric pair.

Table 4: Example HPLC Method Parameters for Dioxolane Analysis

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Note: These are example conditions and must be optimized for a specific instrument and sample.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Component Identification

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a Mass Spectrometer (GC-MS), it becomes a highly specific and sensitive technique for identifying and quantifying the components of a mixture. phytopharmajournal.com

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. phytopharmajournal.com This allows for the positive identification of the target compound, as well as any impurities or trace components present in the sample. researchgate.net The retention time from the GC provides an additional layer of identification.

Table 5: Typical GC-MS Parameters for the Analysis of this compound

Parameter Condition
GC Column DB-5ms or equivalent (non-polar)
Injector Temp. 250 °C
Oven Program 50 °C (1 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Note: These parameters are illustrative and require optimization.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

The enantiomeric separation and determination of purity for chiral compounds are critical in various fields of chemical research, particularly in the synthesis of stereospecific molecules. For the compound this compound, which possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers), chiral chromatography is an indispensable analytical tool. The separation of these stereoisomers is essential for characterizing the stereoselectivity of synthetic routes and for isolating pure enantiomers for further study.

Research into the chiral separation of propylene (B89431) glycol acetals, a class to which this compound belongs, has demonstrated the feasibility of resolving all possible stereoisomers. psu.edu The reaction of a racemic aldehyde with a racemic diol, such as in the synthesis of this compound from racemic hydratropaldehyde and racemic propylene glycol, results in a mixture of four stereoisomers. These consist of two diastereomeric pairs of enantiomers, often referred to as syn and anti geometrical isomers for each enantiomer. psu.edu

Gas chromatography (GC) employing chiral stationary phases (CSPs) has been shown to be an effective technique for the resolution of such complex isomeric mixtures. psu.edugcms.cz Specifically, cyclodextrin-based CSPs have demonstrated significant enantioselectivity for a variety of chiral compounds, including those with multiple chiral centers. gcms.cznih.gov For the separation of propylene glycol acetals, a β-DEXsa column has been reported to provide excellent resolution, allowing for the baseline separation of all four isomers in many cases. psu.edu

The principle of separation on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stabilities of these complexes result in different retention times for each enantiomer, enabling their separation. The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions, such as temperature and carrier gas flow rate, are crucial for achieving optimal resolution. gcms.cz

While specific research detailing the chiral separation of this compound is not extensively documented in publicly available literature, the established methods for similar structures provide a strong basis for developing an effective analytical procedure. Based on the analysis of related propylene glycol acetals, a hypothetical chiral GC separation of the four stereoisomers of this compound can be projected. The following interactive data table illustrates the expected elution order and representative retention times that could be achieved using a β-DEXsa chiral capillary column.

Interactive Data Table: Representative Chiral GC Separation of this compound Stereoisomers

StereoisomerPredicted Retention Time (min)Peak Area (%)
(2R,4R) - anti25.225
(2S,4S) - anti25.825
(2R,4S) - syn26.525
(2S,4R) - syn27.125
Note: The data presented in this table is hypothetical and based on the reported separations of structurally similar propylene glycol acetals. psu.edu The elution order and retention times are illustrative and would require experimental verification for this compound.

In addition to gas chromatography, supercritical fluid chromatography (SFC) on amylose-based columns has also been reported as a successful technique for the chiral separation of 1,3-dioxolane (B20135) derivatives. nih.gov The choice of the organic modifier in the mobile phase was found to be a critical parameter influencing the resolution. nih.gov This suggests that both GC and SFC are viable and complementary techniques for the enantiomeric purity determination of this compound.

The determination of the enantiomeric excess (ee) is a primary outcome of such chiral separations. By integrating the peak areas of the separated enantiomers, the ratio of each enantiomer in the mixture can be accurately quantified, providing a measure of the stereoselectivity of the synthetic process.

Stereochemical Aspects and Conformational Analysis of 4 Methyl 2 1 Phenylethyl 1,3 Dioxolane

Isomeric Forms and Stereoisomerism in Dioxolanes

The presence of chiral centers in 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane is the source of its stereoisomerism. The molecule possesses three stereocenters: the C2 and C4 positions on the 1,3-dioxolane (B20135) ring and the benzylic carbon of the 1-phenylethyl group. This leads to the potential for 2³ or eight distinct stereoisomers.

The substituents at the C2 and C4 positions of the 1,3-dioxolane ring can be oriented on the same side (cis) or on opposite sides (trans) of the ring plane. This cis/trans isomerism gives rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.com

Each of these cis and trans diastereomers is chiral due to the additional stereocenter on the 1-phenylethyl group and the inherent chirality of the substituted ring. Therefore, each diastereomer exists as a pair of enantiomers (non-superimposable mirror images). masterorganicchemistry.com

The four possible diastereomeric pairs can be described by the relative configurations at the three stereocenters (C2, C4, and the benzylic carbon). For instance, a cis isomer would have the methyl group and the 1-phenylethyl group on the same side of the dioxolane ring, while a trans isomer would have them on opposite sides. Each of these will have two forms depending on the configuration (R or S) of the 1-phenylethyl substituent.

Table 1: Possible Stereoisomers of this compound

Relative Configuration (C2/C4) Configuration at C(1) of Phenylethyl Stereochemical Relationship
cis (e.g., 2R, 4R) R Diastereomer to all others except its enantiomer
cis (e.g., 2S, 4S) S Enantiomer of the above
cis (e.g., 2R, 4R) S Diastereomer to all others except its enantiomer
cis (e.g., 2S, 4S) R Enantiomer of the above
trans (e.g., 2R, 4S) R Diastereomer to all others except its enantiomer
trans (e.g., 2S, 4R) S Enantiomer of the above
trans (e.g., 2R, 4S) S Diastereomer to all others except its enantiomer

Note: The specific R/S designations for the cis/trans isomers depend on the priority of the substituents.

The determination of the specific configuration of the stereoisomers of this compound requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for establishing the relative stereochemistry (cis or trans).

The coupling constants between protons on C2 and C4, and the observation of Nuclear Overhauser Effects (NOEs) between the protons of the methyl group and the 1-phenylethyl group can differentiate between cis and trans isomers. For example, a NOE between the C4-methyl protons and the C2-proton would suggest a cis relationship. The stereoselective formation of similar dioxolane systems has been confirmed using NOESY spectra to establish relative stereochemistry. nih.gov The analysis of acetonides (2,2-dimethyl-1,3-dioxanes), which are structurally related, has shown that NMR data, particularly ¹³C chemical shifts, can be used to determine the relative configuration of the diol precursor. thieme-connect.de

Assigning the absolute configuration (R/S) at each chiral center typically requires either X-ray crystallography of a single crystal, the use of chiral resolving agents to separate enantiomers followed by analysis, or comparison with known standards.

Conformational Analysis of the 1,3-Dioxolane Ring and its Substituents

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to relieve torsional strain.

The 1,3-dioxolane ring exists in a dynamic equilibrium between various puckered conformations. The two principal conformations are the "envelope" (or "sofa") and the "twist" (or "half-chair") forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is low, leading to a process called pseudorotation.

The presence of substituents on the 1,3-dioxolane ring significantly influences the conformational equilibrium. To minimize steric hindrance, bulky substituents preferentially occupy positions that are pseudo-equatorial rather than pseudo-axial.

In this compound, both the methyl group at C4 and the bulky 1-phenylethyl group at C2 will dictate the preferred conformation of the ring.

Trans Isomers : In a trans configuration, the two substituents are on opposite sides of the ring. The conformation that allows both the methyl group and the 1-phenylethyl group to occupy pseudo-equatorial positions will be strongly favored to minimize steric strain.

Cis Isomers : In a cis configuration, both substituents are on the same side of the ring. This arrangement forces one substituent into a pseudo-axial position, leading to increased steric interactions and higher conformational energy compared to the trans isomer. The steric strain will be particularly pronounced between the cis-oriented substituents. The phenyl group, although containing more atoms, can rotate to minimize its steric profile compared to a tert-butyl group. youtube.com

The steric interactions involving the substituents, particularly the bulky 1-phenylethyl group, are critical in determining the most stable conformation.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The specific stereochemistry of this compound directly impacts its chemical reactivity and selectivity. The arrangement of the substituents in space determines the accessibility of the atoms in the ring and the substituents themselves.

Furthermore, stereoselectivity is observed in the formation of dioxolanes. The reaction of an alkene with a carboxylic acid and a carbon nucleophile in the presence of hypervalent iodine can lead to the stereoselective formation of 1,3-dioxolane compounds via a 1,3-dioxolan-2-yl cation intermediate. nih.gov The stereochemical outcome is dependent on the stereochemistry of the starting materials and the steric hindrance presented by the substituents on the intermediate cation, which directs the incoming nucleophile. nih.gov This implies that reactions proceeding through a similar cationic intermediate, such as acetal (B89532) exchange or ring-opening reactions, would also be highly sensitive to the pre-existing stereochemistry of the this compound isomer. The stability of the intermediate cation and the trajectory of nucleophilic attack are both governed by the spatial arrangement of the methyl and 1-phenylethyl groups.

Reactivity and Reaction Mechanisms of the 1,3 Dioxolane Core and Its Substituents

Ring-Opening Reactions of 1,3-Dioxolanes

Ring-opening reactions are characteristic of cyclic acetals like 1,3-dioxolanes. These transformations can be initiated by acids, reducing agents, or nucleophiles, leading to a variety of functionalized products. The presence of substituents on the dioxolane ring, such as the methyl group at the C4 position and the 1-phenylethyl group at the C2 position, influences the regioselectivity and rate of these reactions.

Acid-catalyzed hydrolysis is a fundamental reaction of 1,3-dioxolanes, serving as a common method for their deprotection to reveal the parent carbonyl compound and diol. organic-chemistry.orgwikipedia.org The mechanism involves protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized oxocarbonium ion intermediate. acs.orgsci-hub.se Subsequent attack by water yields a hemiacetal, which then hydrolyzes to the final products.

The rate-determining step of this process can vary with the reaction conditions. acs.orgsci-hub.se

At low pH (typically below 4-5), the breakdown of the protonated acetal (B89532) to form the oxocarbonium ion is the slowest step. sci-hub.se

At higher pH values (above 5), the rate-determining step often shifts to the nucleophilic attack of a water molecule on the carbonium ion intermediate. This shift is attributed to the rapid, reversible nature of the initial ring-opening step under these conditions. acs.orgsci-hub.se

At even higher pH (e.g., >7.5), the attack of a hydroxide (B78521) ion (OH⁻) on the intermediate can occur. acs.org

Transacetalization is a related acid-catalyzed process where the dioxolane ring is opened and reacts with a different alcohol or diol, resulting in the formation of a new acetal or ketal. This reaction is essentially an equilibrium process driven by the concentration of the reacting alcohol. organic-chemistry.org In the gas phase, 1,3-dioxolanes have been shown to react with various acylium ions, leading to the formation of cyclic "ionic ketals" through transacetalization. psu.edursc.org

The stability of the dioxolane ring towards acid is influenced by its substituents. Generally, 1,3-dioxanes (the six-membered ring analogues) are more stable to acidic hydrolysis than 1,3-dioxolanes. thieme-connect.de

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

Factor Influence on Reaction Mechanism Detail Reference
pH Determines the rate-determining step Low pH: C-O bond cleavage of protonated acetal. High pH: Nucleophilic attack on oxocarbonium ion. acs.orgsci-hub.se
Buffer Concentration Can affect the reaction rate Curvature in plots of rate vs. buffer concentration indicates a change in the rate-determining step. acs.org
Substituents Affects stability and reactivity Electron-donating groups can stabilize the oxocarbonium ion intermediate. sci-hub.se
Solvent Can participate in the reaction Deprotection is often performed in wet solvents or aqueous acid. organic-chemistry.org

Reductive Ring-Opening (e.g., TiCl₄-mediated reduction)

The 1,3-dioxolane (B20135) ring can be opened reductively to yield mono-protected diols, a synthetically valuable transformation. ijpcsonline.com A variety of reducing agents can be employed, often in the presence of a Lewis acid to activate the acetal.

A notable example is the use of the titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH) reagent system for the regioselective reductive opening of benzylidene acetals, which are structurally analogous to the 2-phenyl substituted dioxolane moiety in the title compound. ijpcsonline.com In unsymmetrical acetals, this method demonstrates high regioselectivity, with the cleavage occurring to form a benzyl (B1604629) ether at the more sterically hindered position, leaving the less hindered hydroxyl group free. TiCl₄ acts as a powerful Lewis acid, coordinating to the oxygen atoms and facilitating the C-O bond cleavage upon delivery of a hydride from the silane. ijpcsonline.comarkat-usa.org

Other reagent systems for the reductive ring opening of cyclic acetals include:

Diisobutylaluminium hydride (DIBAL-H)

Lithium aluminum hydride/aluminum trichloride (B1173362) (LiAlH₄/AlCl₃)

Triethylsilane with an acid catalyst (e.g., TFA) researchgate.net

The regiochemical outcome of these reactions is a key consideration, often depending on the specific reagent system and the steric and electronic properties of the dioxolane substituents. researchgate.net

The cleavage of the C-O bond in the 1,3-dioxolane ring can also be achieved via nucleophilic attack. As discussed in the context of hydrolysis, water or hydroxide ions act as nucleophiles, attacking the carbocationic intermediate that forms after initial acid-catalyzed ring opening. acs.orgsci-hub.se

In other contexts, nucleophilic attack can occur on different parts of the molecule. For instance, the formation of 1,3-dioxolanes has been described via the nucleophilic attack of diazoalkanes on the peroxide bond of 1,2-dioxetanes. scilit.com

The stereochemistry of nucleophilic attack during ring-opening reactions is a critical aspect. While not specifically detailed for 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane in the searched literature, ring-opening reactions of epoxides and other cyclic ethers often proceed via an Sₙ2-type mechanism, which involves an "anti-attack." This means the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the site of attack. In the context of an activated dioxolane, the nucleophile would be expected to attack one of the carbon atoms of the original C-O bond that is being cleaved, leading to a specific stereochemical outcome in the product.

Polymerization Reactions Involving Dioxolane Monomers

1,3-Dioxolane and its derivatives can serve as monomers in ring-opening polymerization reactions to produce polyacetals, which are materials of significant interest. researchgate.netresearchgate.net The polymerizability of a specific dioxolane monomer is highly dependent on its substitution pattern.

While cationic polymerization is more common for 1,3-dioxolane, radical ring-opening polymerization (rROP) is a viable pathway for certain derivatives, particularly cyclic ketene (B1206846) acetals. For example, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a compound structurally related to the title compound, is designed for rROP. rsc.org In this process, a radical initiator adds to the exocyclic double bond, generating a radical that subsequently induces the opening of the five-membered ring. This incorporates an ester functionality into the backbone of the resulting polymer. rsc.org

Additionally, radical reactions involving the 1,3-dioxolane ring have been demonstrated in non-polymerization contexts, such as the thiol-promoted addition to imines, which proceeds via a radical chain process. organic-chemistry.org

Cationic ring-opening polymerization (CROP) is the most studied method for polymerizing 1,3-dioxolane. researchgate.nettandfonline.comnih.gov The reaction is typically initiated by strong acids or Lewis acids. researchgate.nettandfonline.com However, the polymerization of substituted dioxolanes can be challenging. Research has shown that 1,3-dioxolanes with a substituent at the C2-position, such as the 1-phenylethyl group in the title compound, often fail to polymerize with common initiators. researchgate.net This is in contrast to unsubstituted 1,3-dioxolane or those with substituents only at the C4-position, which polymerize more readily. researchgate.nettandfonline.com

The mechanism of CROP can proceed through two main pathways: researchgate.netnih.gov

Activated Chain End (ACE) Mechanism: The growing polymer chain has a reactive cationic center (an oxonium or carboxonium ion) at its end, which attacks a neutral monomer molecule.

Active Monomer (AM) Mechanism: A protonated monomer becomes the reactive species, which is then attacked by a neutral initiator, such as a diol.

A significant side reaction in the cationic polymerization of dioxolanes is the formation of cyclic oligomers. researchgate.netnih.gov This occurs through "backbiting," where the active end of a growing polymer chain attacks one of the acetal linkages within the same chain, cleaving off a stable cyclic molecule. The AM mechanism is reported to reduce the formation of these cyclic byproducts compared to the ACE mechanism. researchgate.netnih.gov Furthermore, transacetalization reactions between polymer chains can lead to a randomization of monomer units in copolymers, complicating the synthesis of well-defined block copolymers. cdnsciencepub.com

Table 2: Comparison of Cationic Polymerization Mechanisms for 1,3-Dioxolane

Mechanism Propagating Species Key Feature Tendency for Cyclization Reference
Activated Chain End (ACE) Cationic polymer chain end Chain end attacks neutral monomer High researchgate.netnih.gov
Active Monomer (AM) Protonated monomer Neutral initiator/polymer attacks activated monomer Reduced compared to ACE researchgate.netnih.gov

Studies on Copolymerization with other Monomers

The 1,3-dioxolane ring system, particularly in the form of 2-methylene-1,3-dioxolane (B1600948) derivatives, is known to participate in radical ring-opening polymerization. This process is a valuable method for introducing ester functionalities into polymer backbones, often conferring degradability to the resulting materials. While direct copolymerization studies on this compound are not prominently documented, research on structurally similar monomers provides significant insight into its potential copolymerization behavior.

For instance, studies on the radical copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane (CPMD) with common vinyl monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St) have been conducted. researchgate.net The behavior of these systems is quantified by monomer reactivity ratios (r1 and r2), which compare the rate at which a growing polymer chain radical adds a monomer of its own type versus the other monomer type. nist.gov These ratios are crucial for predicting the final copolymer composition and microstructure. sapub.org

The reactivity ratios for the copolymerization of CPMD (M1) with MMA and St (M2) were determined using methods such as Fineman-Ross and Kelen-Tüdös. researchgate.net Similarly, data is available for other systems, which helps in understanding the influence of different substituents on copolymerization behavior. sapub.orgresearchgate.net

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type IndicationReference
2-(o-chlorophenyl)-4-methylene-1,3-dioxolane (CPMD)Methyl Methacrylate (MMA)Data not specifiedData not specifiedRandom researchgate.net
2-(o-chlorophenyl)-4-methylene-1,3-dioxolane (CPMD)Styrene (St)Data not specifiedData not specifiedRandom researchgate.net
Methyl Methacrylate (MMA)2-Ethoxyethyl Methacrylate (2-EOEMA)0.84360.77510.6539Random sapub.org
Styrene (Sty)Methyl Methacrylate (MMA)0.450.380.171Random (tendency towards alternating)

The product of the reactivity ratios (r1 * r2) indicates the tendency of the monomer units to arrange in the copolymer chain. A value close to 1 suggests an ideal random copolymerization. A value approaching 0 indicates a tendency toward alternating copolymerization, and a value greater than 1 suggests a tendency toward block copolymerization. For the analogous systems, the product is less than 1, indicating the formation of random copolymers. sapub.org It is reasonable to hypothesize that this compound would also form random copolymers with monomers like MMA and styrene, with the bulky phenylethyl substituent influencing the specific reactivity ratios.

Reactions Involving the 1-Phenylethyl Moiety

The 1-phenylethyl group offers two primary sites for reactivity: the aromatic ring and the benzylic carbon.

The phenyl group is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The 1-phenylethyl substituent is an alkyl group, which is an activating group and an ortho, para-director. This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho (2- and 6-) and para (4-) to the point of attachment. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction, particularly when the positive charge is located on the carbon bearing the alkyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The expected major products from these reactions on the phenylethyl moiety of the target compound are summarized below.

ReactionReagentsElectrophileExpected Major Products (Substituent on Phenyl Ring)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)ortho-nitro, para-nitro
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺ortho-bromo, para-bromo or ortho-chloro, para-chloro
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)SO₃ (or ⁺SO₃H)ortho-sulfonic acid, para-sulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)ortho-alkyl, para-alkyl
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)ortho-acyl, para-acyl

The carbon atom attached directly to the phenyl ring is known as the benzylic position. This position is particularly reactive because intermediates such as benzylic radicals and carbocations are stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.comlibretexts.org For the 1-phenylethyl group in the target molecule, this reactive site possesses one benzylic hydrogen.

Two significant reactions occur at the benzylic position:

Free-Radical Bromination : Alkylbenzenes undergo selective bromination at the benzylic position when treated with N-bromosuccinimide (NBS) in the presence of light or a radical initiator like peroxide. libretexts.orgyoutube.com The reaction proceeds via a free-radical chain mechanism. The key step is the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which is more stable than other possible alkyl radicals. libretexts.orgyoutube.com This radical then reacts with Br₂ (generated from NBS) to form the benzylic bromide. libretexts.org

Oxidation : The benzylic position can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic solution. chemistrysteps.comchemistry.coachlibretexts.org This reaction is synthetically useful as it converts an alkyl side-chain into a carboxylic acid group (–COOH). libretexts.orglibretexts.orgyoutube.com A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.comyoutube.com Since the 1-phenylethyl group has a benzylic hydrogen, it would be susceptible to this oxidation, cleaving the bond between the benzylic carbon and the adjacent methyl group to yield a substituted benzoic acid.

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

Understanding the detailed mechanisms of the reactions involving this compound would require specific experimental investigations.

Kinetic Studies: Kinetic studies are essential for determining reaction rates, rate constants, and activation energies, which provide insight into the reaction mechanism. For example, in the context of polymerization of 1,3-dioxolane, kinetic investigations have been performed by monitoring the reaction progress over time. researchgate.net Such studies on the cationic polymerization of 1,3-dioxolane have shown that the rate of propagation can be determined and that the reaction often proceeds to an equilibrium conversion with minimal termination or chain transfer. researchgate.net A detailed kinetic model for the oxidation of 1,3-dioxolane has also been developed, highlighting critical reaction pathways. acs.org For this compound, kinetic analysis of its copolymerization or its reactions at the benzylic position could reveal the electronic and steric effects of the methyl and phenylethyl substituents on the transition states of the rate-determining steps.

Isotopic Labeling: Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, thereby elucidating the mechanism. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., hydrogen with deuterium (B1214612) (²H or D), or ¹²C with ¹³C), chemists can follow the labeled atom's fate using techniques like mass spectrometry or NMR spectroscopy.

While direct isotopic labeling studies on this compound are not available, the principles can be applied hypothetically:

Benzylic Reactions : To confirm that the C-H bond at the benzylic position is broken in the rate-determining step of oxidation or free-radical bromination, one could synthesize the target molecule with deuterium at the benzylic position. A slower reaction rate for the deuterated compound compared to the non-deuterated one (a primary kinetic isotope effect) would provide strong evidence for C-H bond cleavage in the slowest step of the mechanism.

Ring-Opening Polymerization : To confirm the mechanism of ring-opening, specific carbon atoms within the 1,3-dioxolane ring could be labeled with ¹³C. Analysis of the resulting polymer by ¹³C-NMR would show the final position of the labeled atoms, confirming which bonds were broken and formed during the polymerization process. This approach is analogous to studies on other labeled synthons, such as 1,3-dithianes. libretexts.org

These mechanistic tools, while not yet applied to this specific compound in the available literature, represent the standard and necessary approaches for a full scientific understanding of its reactivity.

Theoretical and Computational Chemistry Studies on 4 Methyl 2 1 Phenylethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for describing the electronic structure of a molecule. These calculations determine properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. irjweb.com

For instance, DFT calculations on related 1,3-dioxolane (B20135) derivatives provide insight into what can be expected for 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane. A study on 2-methoxy-1,3-dioxolane (B17582) (MDOL) using the B3LYP/6-311++G(d,p) level of theory determined its HOMO-LUMO gap, which is crucial for assessing its kinetic stability. techscience.com Similarly, calculations on other organic molecules demonstrate the reliability of DFT methods like B3LYP and PBE0 in predicting these energies. techscience.com Theoretical calculations are typically validated by comparing computed spectra (like FT-IR and NMR) with experimental data, a process that has been successfully applied to compounds like 4-chloromethyl-1,3-dioxolane. researchgate.net

Table 1: Example DFT-Calculated Electronic Properties for an Analogous Dioxolane System Data presented is for illustrative purposes based on typical results for similar compounds, as specific data for the target molecule is not available in the cited literature.

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.3 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.8 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.5 eV Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. irjweb.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 1,3-dioxolane ring is not planar and can adopt several conformations, such as envelope and half-chair forms. The substituents on the ring significantly influence the relative energies of these conformers. Molecular modeling and dynamics simulations are essential for exploring the potential energy surface and identifying the most stable conformations. researchgate.netnih.gov

Ab initio calculations, such as those at the Hartree-Fock (HF) level with a 6-31G* basis set, have been used to determine the relative stabilities of different conformers of 2,2-disubstituted 1,3-dioxolanes. These studies show that unsymmetrical envelope forms are often the most stable, followed by C_S symmetric envelope and half-chair conformations. researchgate.net For the target molecule, the bulky 1-phenylethyl group at the C2 position and the methyl group at the C4 position will create specific steric interactions that dictate the preferred conformation of the five-membered ring and the orientation of the substituents.

Molecular dynamics (MD) simulations further enhance this analysis by modeling the dynamic behavior of the molecule over time, considering solvent effects and temperature. nih.govnih.gov MD can reveal the pathways of conformational interconversion and the flexibility of different parts of the molecule, providing a more complete picture of its structural dynamics. nih.gov

Table 2: Calculated Relative Energies for Conformers of a 2,2-Disubstituted 1,3-Dioxolane Analog This table is based on data for a generic 2,2-disubstituted 1,3-dioxolane from HF/6-31G calculations to illustrate the typical energy differences between conformers. researchgate.net*

Conformation Relative Energy (kJ/mol) Key Structural Feature
Unsymmetrical Envelope 0.0 (Most Stable) One atom is out of the plane of the other four.
C_S Symmetric Envelope 14.2 A plane of symmetry passes through the out-of-plane atom and the opposite bond.

Prediction of Stereochemical Outcomes in Synthetic Reactions

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions, such as the formation of the chiral centers in this compound. This molecule has multiple stereocenters, and its synthesis from 1-phenylethanal and propane-1,2-diol will result in a mixture of diastereomers.

Predicting the major diastereomer involves calculating the energies of the transition states leading to the different possible products. The transition state with the lowest energy corresponds to the fastest reaction pathway, thus leading to the major product. DFT calculations are widely used for this purpose. For example, in the diastereoselective desymmetric glycosylation of meso-diols, DFT calculations successfully predicted the regioselectivity by analyzing the transition states of the competing pathways. youtube.com This approach, which involves modeling the interaction between the reactants and any catalysts, can be applied to the acid-catalyzed acetalization reaction that forms the dioxolane ring. youtube.com The model's accuracy in predicting high regioselectivities was confirmed by experimental results, demonstrating the predictive power of such computational analyses. youtube.com

A modular approach to synthesizing chiral diols often involves temporarily protecting them as acetonides (a type of ketal), which highlights the importance of stereocontrolled acetal (B89532) formation in complex synthesis. scm.com

Mechanistic Pathway Elucidation through Computational Methods (e.g., Transition State Analysis)

Understanding the precise mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new catalysts. Computational methods allow for the detailed exploration of reaction pathways, including the identification of intermediates and transition states. The formation of 1,3-dioxolanes typically proceeds via an acid-catalyzed reaction between a carbonyl compound and a 1,2-diol. sparkle.pro.br

The mechanism involves several steps: protonation of the carbonyl oxygen, nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal, protonation of the hemiacetal's hydroxyl group, elimination of water to form a resonance-stabilized oxocarbenium ion, and finally, intramolecular attack by the second hydroxyl group to close the ring. acs.org

Computational chemists can model this entire pathway by locating the geometry and energy of each stationary point (reactants, intermediates, products) and transition state. nih.govresearchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction. For example, computational studies on the formation of N,O-acetals have used kinetic and computational analysis to reveal that the reaction is an exergonic process, providing thermodynamic parameters like ΔH and ΔS. Similar analyses for Ziegler-Natta catalysis have used DFT to calculate the Gibbs Free Energy of activation (ΔG‡) from the energies of the reactants and the transition state. nih.gov

Table 3: Illustrative Energy Profile for a Catalyzed Acetal Formation Step This table provides a conceptual breakdown of energies in a reaction pathway, based on general principles of transition state theory. nih.gov

Reaction Species Gibbs Free Energy (kcal/mol, Illustrative) Description
Reactants (Aldehyde + Diol) -23475.2 Starting energy of the system.
Transition State (TS) -23460.9 Highest energy point on the reaction coordinate for a given step.
Activation Energy (ΔG‡) +14.3 The energy barrier that must be overcome for the reaction to proceed (G_TS - G_reactants).

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. For a class of compounds like substituted 1,3-dioxolanes, these studies can predict the properties of new derivatives without the need for synthesis and testing.

The models are built using molecular descriptors, which are numerical values derived from the computed structure of the molecules. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). For instance, QSAR models have been developed for the toxicity of aromatic compounds by correlating their activity with descriptors derived from methods like the linear solvation energy relationship (LSER).

In the context of 1,3-dioxolanes, structure-reactivity studies could explore how substituents on the phenyl ring or the dioxolane ring affect properties like hydrolytic stability, binding affinity to a biological target, or reactivity in subsequent chemical transformations. The presence of the two oxygen atoms in the 1,3-dioxolane ring is known to enhance biological activity in many conjugates, likely through hydrogen bonding with active sites. A computational study on N,O-acetals demonstrated how steric hindrance from different alcohol precursors directly impacted the reaction conversion, establishing a clear structure-reactivity relationship. Such an approach could be used to predict how variations in the phenylethyl substituent of the title compound would influence its properties.

Applications in Advanced Organic Synthesis

Role as Chiral Intermediates in Stereoselective Synthesis

The inherent chirality of 4-Methyl-2-(1-phenylethyl)-1,3-dioxolane, arising from the stereocenters at the 4-position of the dioxolane ring and the benzylic carbon of the phenylethyl group, makes it a potential chiral building block. Chiral 1,3-dioxolanes, in general, are valuable intermediates in asymmetric synthesis. mdpi.com They can be derived from chiral α-hydroxy acids and can be used to introduce chirality or to control stereochemical outcomes in subsequent reactions. mdpi.comresearchgate.net For instance, chiral 1,3-dioxolan-4-ones have been employed as chiral acyl anion equivalents. mdpi.comresearchgate.net While specific studies detailing the use of this compound as a chiral auxiliary to control diastereoselective reactions are not widely documented, its structure suggests potential for such applications. The stereogenic centers can influence the facial selectivity of reactions at or near the dioxolane ring.

Employment as Protecting Groups for Carbonyl Compounds or 1,2-Diols

The 1,3-dioxolane (B20135) moiety is a well-established protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. organic-chemistry.org The formation of the dioxolane (an acetal (B89532) or ketal) from a carbonyl compound and a diol, in this case, hydratropaldehyde and propylene (B89431) glycol, is a common strategy to mask the reactivity of the carbonyl group towards nucleophiles and bases. organic-chemistry.orgnih.gov

The protection reaction is typically catalyzed by an acid and involves the removal of water. organic-chemistry.org Deprotection to regenerate the carbonyl and the diol is usually achieved by acid-catalyzed hydrolysis. organic-chemistry.org The stability of the dioxolane ring under various reaction conditions makes it a robust protecting group in multi-step syntheses.

Formation of this compound: Hydratropaldehyde + Propylene Glycol ⇌ this compound + H₂O

This equilibrium reaction highlights the formation of the title compound, which effectively protects the aldehyde functionality of hydratropaldehyde. nih.gov

Utilization in Asymmetric Catalysis as Ligands (e.g., TADDOL analogs)

While there is no direct evidence of this compound itself being used as a ligand in asymmetric catalysis, its structural components are found in well-known chiral ligands. For example, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of highly effective chiral ligands for a variety of asymmetric transformations. The core 1,3-dioxolane scaffold is central to the TADDOL structure.

The synthesis of TADDOLs, however, typically starts from tartrate esters and does not involve the specific substitution pattern of this compound. Conceptually, modification of the subject compound, for instance, through functionalization of the phenyl ring or the methyl group on the dioxolane, could lead to novel chiral ligands. However, such derivatization and application in catalysis have not been reported in detail.

Precursors for the Synthesis of Complex Organic Molecules

As a chiral building block, this compound can theoretically serve as a precursor for more complex molecules. The cleavage of the dioxolane ring can unmask the original aldehyde and diol components, which can then be used in further synthetic steps. For instance, the released chiral propylene glycol could be a valuable synthon.

Moreover, the entire molecule can be incorporated into a larger structure. While specific total syntheses employing this particular dioxolane are not prominent in the literature, related dioxolanes have been used as key fragments. For example, chiral 1,3-dioxolan-4-ones have been used in the synthesis of chiral epoxy ketones and other complex structures through Diels-Alder reactions and subsequent transformations. mdpi.com The reactivity of the phenyl group and the potential for functionalization of the alkyl substituents provide handles for building molecular complexity.

Derivatization Strategies for Functionalization and Novel Compound Development

The development of novel compounds from this compound can be envisioned through several derivatization strategies.

Aromatic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of various functional groups. These modifications can alter the electronic properties and steric environment of the molecule, potentially leading to new ligands or biologically active compounds.

Benzylic Functionalization: The benzylic C-H bond of the phenylethyl group could be a site for radical or oxidative functionalization, although this might be challenging without affecting other parts of the molecule.

Modification of the Dioxolane Ring: While the dioxolane ring is generally stable, specific reagents can effect its cleavage or rearrangement. organic-chemistry.org For instance, regiocontrolled cleavage of methylene (B1212753) acetals has been used to generate unsymmetrically protected diols. organic-chemistry.org Such strategies could potentially be adapted to unmask the constituent parts of this compound in a controlled manner for further synthesis.

Despite these possibilities, a comprehensive body of research detailing specific derivatization reactions and the properties of the resulting novel compounds is not yet available.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing acetals and ketals often rely on catalysts and conditions that pose environmental concerns. organic-chemistry.org The future of chemical synthesis for compounds like 4-methyl-2-(1-phenylethyl)-1,3-dioxolane lies in developing pathways that are not only efficient in yield but also sustainable. Research into the synthesis of related dioxolanes has demonstrated the potential of chemoenzymatic cascades, which combine the high selectivity of biocatalysts with the transformative power of chemical catalysts. d-nb.infonih.gov For instance, a two-step enzymatic cascade to produce chiral diols, followed by a ruthenium-catalyzed conversion to dioxolanes, showcases a highly stereoselective route that can utilize renewable resources like biomass, CO₂, and hydrogen. d-nb.infonih.gov Another promising avenue is the upcycling of polymer waste, such as polyoxymethylene (POM), which can be catalytically converted with diols like propylene (B89431) glycol into 4-methyl-1,3-dioxolane, offering a green alternative to formaldehyde (B43269). researchgate.net These methodologies provide a blueprint for developing more sustainable routes to this compound.

Exploration of Novel Catalytic Applications and Ligand Design

The inherent chirality of this compound makes it a candidate for applications in asymmetric catalysis. Chiral molecules are crucial for producing enantiomerically pure compounds, which is vital in the pharmaceutical and fine chemical industries. csic.es Chiral 1,3-dioxolane (B20135) derivatives have been successfully used as ligands in metal-catalyzed reactions and as chiral auxiliaries to control stereochemistry. csic.esresearchgate.netrsc.org For example, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a well-established class of chiral ligands derived from dioxolanes that are effective in various enantioselective reactions. csic.es

Future research should focus on synthesizing enantiomerically pure forms of this compound and evaluating their performance as chiral ligands or auxiliaries in asymmetric synthesis. mdpi.com The development of modular, three-component synthesis strategies for chiral 1,3-dioxoles using rhodium-catalyzed cascades demonstrates a path toward creating diverse libraries of such compounds for catalytic screening. rsc.orgrsc.orgrsc.org Investigating how the specific stereochemistry of this compound can influence the outcome of catalytic processes represents a significant area for new discoveries. csic.es

Advanced Stereochemical Control and Dynamic Kinetic Resolution

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a primary challenge in modern organic synthesis. For a molecule like this compound, which has multiple stereocenters, achieving high stereochemical purity is essential for many of its potential applications, particularly in pharmacology and catalysis.

A powerful strategy for synthesizing enantiomerically pure compounds from racemic mixtures is Dynamic Kinetic Resolution (DKR). wikipedia.org DKR combines the rapid racemization (interconversion) of a starting material's enantiomers with a highly enantioselective reaction, allowing for a theoretical yield of up to 100% of a single, desired stereoisomer. wikipedia.orgwikipedia.orgsu.se This overcomes the 50% yield limit of traditional kinetic resolution. su.se Successful DKR relies on the compatibility of the racemization catalyst (often a metal complex) and the resolution catalyst (often an enzyme or a chiral chemical catalyst). nih.govnih.gov

Key Parameter Requirement for Successful DKR Rationale
Racemization Rate Must be fast relative to the rate of the slow-reacting enantiomer.Ensures the slow-reacting enantiomer is continuously converted to the fast-reacting one, preventing its accumulation and maximizing yield. nih.gov
Enantioselectivity The resolution step must be highly selective for one enantiomer.High selectivity is necessary to produce a product with high enantiomeric excess (ee).
Catalyst Compatibility The racemization and resolution catalysts must function effectively under the same reaction conditions without deactivating each other.Incompatibility can lead to reaction failure, as seen when certain ruthenium racemization catalysts are deactivated by acylating agents. nih.gov
Irreversibility The resolution step should ideally be irreversible.Prevents the product from reverting to the starting material, which would lower the yield and enantiomeric purity.

This table summarizes the essential requirements for an effective Dynamic Kinetic Resolution process based on established principles. su.senih.govnih.gov

Future research could apply DKR to the synthesis of this compound. By starting with racemic 1-phenylethanol (B42297) or racemic 1,2-propanediol, a DKR process could theoretically produce a single, highly pure stereoisomer of the final dioxolane. The development of chemoenzymatic DKR systems, which utilize enzymes for resolution and metal complexes for racemization, has proven highly effective for a wide range of chiral alcohols and could be adapted for this purpose. su.senih.gov

Integration with Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound is an area ripe for the integration of these methodologies. Key opportunities include the use of bio-based solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org

Research has shown that 1,3-dioxolane compounds themselves can be derived from green precursors like lactic acid and formaldehyde and can serve as effective, biodegradable polar aprotic solvents. rsc.org The synthesis of the target compound could be designed to utilize such green media. Furthermore, employing catalysts that are recyclable and non-toxic is a central tenet of green chemistry. The development of efficient, scalable syntheses using aqueous ammonia (B1221849) as a reagent instead of more hazardous alternatives exemplifies this approach in the synthesis of related pharmaceutical intermediates. journaljpri.com Combining biocatalysis with chemocatalysis in a single pot not only improves efficiency but also reduces waste from intermediate workup steps, representing a sustainable path forward. nih.gov

Multidisciplinary Research Bridging Organic Chemistry and Materials Science (e.g., degradable polymers)

The intersection of organic chemistry and materials science offers exciting prospects for this compound. Dioxolane-containing monomers can be incorporated into polymers, and the acetal (B89532) linkage in the dioxolane ring provides a point for controlled degradation, which is highly desirable for creating environmentally benign materials. rsc.orgresearchgate.net

Recent studies have focused on synthesizing chemically recyclable and degradable polymers. For example, 2-methylene-4-phenyl-1,3-dioxolane has been used as a comonomer to create degradable polymethyl-methacrylate (PMMA)-rich copolymers. rsc.orgresearchgate.net Similarly, research into ultra-high-molecular-weight poly(1,3-dioxolane) has produced a chemically recyclable thermoplastic with mechanical properties comparable to those of polyethylene. acs.orgescholarship.org The chirality of monomers can also influence the biodegradability of the resulting polymers, as demonstrated in poly(ester-thioether)s derived from chiral biomass. researchgate.net

Monomer/Polymer System Key Research Finding Potential Application
2-Methylene-4-phenyl-1,3-dioxolaneUsed as a comonomer to introduce hydrolytically degradable linkages into PMMA-rich copolymers. rsc.orgresearchgate.netDevelopment of tunable, degradable acrylic plastics.
Poly(1,3-dioxolane) (pDXL)Synthesis of ultra-high-molecular-weight pDXL results in a recyclable thermoplastic with robust mechanical properties. acs.orgescholarship.orgA potential sustainable alternative to commodity plastics like UHMWPE.
α-Pinene-derived chiral diolsUsed to create chemically recyclable and enzymatically degradable polyesters with high thermal stability. chemrxiv.orgchemrxiv.orgProduction of high-performance biomaterials from renewable terpenes.

This table highlights recent research on related dioxolane and chiral monomers for the development of degradable and recyclable polymers.

Future multidisciplinary research could explore the synthesis of polymers from this compound or its derivatives. The compound's stereochemistry could be leveraged to control the polymer's properties, such as its thermal stability and rate of degradation, leading to the development of novel, sustainable materials with tailored end-of-life options. chemrxiv.orgchemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-(1-phenylethyl)-1,3-dioxolane, and how can reaction conditions be systematically optimized?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DOE) to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a full factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions . Start with esterification or transacetalization reactions, monitoring yields via GC-MS or HPLC. Reference analogous dioxolane syntheses (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) to guide catalyst selection (e.g., acid catalysts for acetal formation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the dioxolane ring structure and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., 4-methyl-5-phenyl-1,3-dioxolan-2-one) for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for methyl 4',5-dichloro-2-hydroxy-4,6-dimethylbiphenyl-3-carboxylate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate thermodynamic stability (e.g., Gibbs free energy) of the dioxolane ring under acidic or oxidative conditions. Compare with experimental degradation studies .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solubility and aggregation behavior. Use software like Gaussian or ORCA with force fields parameterized for oxygenated heterocycles .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Methodological Answer:

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., DSC for melting points, gravimetric analysis for solubility).
  • Error Analysis : Apply statistical tools (e.g., confidence intervals, Grubbs' test) to identify outliers. Reference standardized data from NIST or PubChem for benchmarking .
  • Environmental Controls : Ensure consistent humidity/temperature during experiments, as minor fluctuations can alter dioxolane stability .

Q. What experimental designs are suitable for studying the compound’s stability in catalytic or photochemical applications?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to UV light, heat, or humidity, and monitor degradation via FTIR or Raman spectroscopy. Use a split-plot design to simultaneously test multiple stressors .
  • Catalytic Screening : Employ a Plackett-Burman design to screen catalysts (e.g., Lewis acids, enzymes) for acetal cleavage efficiency. Measure reaction rates via in-situ NMR .

Q. How can mechanistic studies elucidate the role of steric effects in this compound’s reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Steric Parameterization : Use computational tools (e.g., A-value calculations) to quantify steric hindrance from the phenylethyl group. Correlate with experimental substituent effects observed in 2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane .

Methodological Framework for Data Analysis

  • Contradiction Resolution : Triangulate data from spectroscopic, computational, and synthetic experiments. For example, discrepancies in melting points may arise from polymorphism, which can be confirmed via PXRD .
  • Theoretical Alignment : Ground hypotheses in acetal chemistry principles, such as Baldwin’s rules for ring closure, to explain observed reactivity patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.